molecular formula C7H10N2 B1223502 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine CAS No. 71257-38-0

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1223502
CAS No.: 71257-38-0
M. Wt: 122.17 g/mol
InChI Key: YZBDXDPBLIQCJY-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2 and its molecular weight is 122.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Enantioselective Synthesis : 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines are synthesized through various enantioselective methods due to their significant biological activities. Asymmetric hydrogenation has been an effective approach for synthesizing these chiral amines (Hu et al., 2018). (Zhou et al., 2017) also achieved enantioselective hydrogenation of pyrrolo[1,2-a]pyrazines.

  • Synthesis via Aza-Friedel-Crafts Reaction : The asymmetric intramolecular aza-Friedel-Crafts reaction is utilized for synthesizing chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines with high yields and enantioselectivities (He et al., 2011).

  • Iridium-catalyzed Hydrogenation : Iridium-catalyzed hydrogenation processes have been developed for these compounds, emphasizing the role of cesium carbonate in increasing conversion and preventing racemization (Huang et al., 2014).

Medicinal Chemistry and Pharmacology

  • Antiarrhythmic Activity : Studies have shown that certain derivatives of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibit significant antiarrhythmic activity, making them promising for medical applications (Filippova et al., 2003).

  • HDAC6 Inhibitors : Acyl derivatives of 4-(aminomethyl)-N-hydroxybenzamide based on this compound have shown enhanced selectivity and inhibitory activity in cells as histone deacetylase 6 (HDAC6) inhibitors (Blackburn et al., 2014).

Synthetic Approaches and Reactions

  • Assembly via Domino Reaction : The transformation of 2-imidazolines into 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines through a domino aza-Claisen rearrangement/cyclization reaction sequence highlights a broad substrate scope (Golantsov et al., 2022).

  • One-Pot Synthesis Methods : One-pot synthesis methods have been developed to facilitate the creation of novel derivatives of this compound (Ghandi et al., 2017); (Alizadeh et al., 2014).

Biochemical Analysis

Biochemical Properties

1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrrolopyrazine derivatives have been shown to exhibit kinase inhibitory activity, which suggests that this compound may interact with kinases, enzymes that are crucial for phosphorylation processes in cells . Additionally, this compound has demonstrated antimicrobial properties, indicating interactions with microbial enzymes and proteins that are essential for their survival .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can lead to alterations in cell signaling pathways that are dependent on phosphorylation events . Furthermore, the compound’s antimicrobial properties suggest that it can disrupt microbial cell function by targeting essential enzymes and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to enzymes, leading to their inhibition or activation. For instance, its kinase inhibitory activity is likely due to its binding to the active site of kinases, preventing them from phosphorylating their substrates . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that pyrrolopyrazine derivatives can be stable under certain conditions, but their activity may decrease over time due to degradation . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory activity . At higher doses, toxic or adverse effects may be observed. For example, high doses of pyrrolopyrazine derivatives have been associated with toxicity in animal models, indicating a threshold beyond which the compound’s effects become detrimental .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, which are responsible for the oxidation of many xenobiotics . Additionally, this compound may affect metabolic flux and metabolite levels by influencing key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes . Additionally, its localization and accumulation within specific tissues can influence its biological effects. For example, the compound’s antimicrobial activity may be enhanced by its accumulation in infected tissues .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, its kinase inhibitory activity may be more pronounced if it localizes to the cytoplasm, where many kinases are active . Additionally, the compound’s interactions with specific organelles can influence its overall biological activity .

Properties

IUPAC Name

1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-7-6-8-3-5-9(7)4-1/h1-2,4,8H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBDXDPBLIQCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364290
Record name 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71257-38-0
Record name 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2-Pyrrol-1-yl-ethanamine 2b (2 g, 18 mmol) was dissolved in 40 mL of ethanol, followed by addition of formaldehyde solution (40%, 1.5 mL, 18 mmol) and a slow dropwise addition of 1 mL of trifluoroacetic acid. The reaction mixture was heated to 50° C. for 15 minutes, then cooled to room temperature and stirred for 12 hours. The reaction mixture was concentrated under reduced pressure, added with 50 mL of ethyl acetate, washed with saturated sodium bicarbonate solution (50 mL), dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated under reduced pressure to obtain 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2c (1.60 g, yield 72.7%) as a light yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a ethanol solution (20 ml) of 1-(2-aminoethyl)pyrrole (9 mmol) and 37% formaldehyde (9 mmol) was added TFA (0.5 ml) and the resulting reaction mixture was stirred at 50° C. for 15 minutes. It was then cooled to come to 25° C. and stirred at this temperature for 4 hrs. Solvent was removed under reduced pressure, residue was dissolved in ethyl acetate, basified with aqueous sodium carbonate solution, organic layer was separated and dried over sodium sulfate. Evaporation of the organic layer gave the crude 1,2,3,4-Tetrahydro-pyrrolo[1,2-a]pyrazine which was dissolved in dichloromethane (90 ml) at to it DIPEA (12.15 mmol) and boc anhydride (8.9 mmol) were added at 0° C. The resulting reaction mixture was stirred for 16 hrs at 25° C. Organic layer was washed with sodium carbonate, water and brine and finally dried over sodium sulfate. Evaporation of the organic layer gave the crude product which was purified by column chromatography (1% ethyl acetate in dichloromethane). (10% ethyl acetate in hexane).
Quantity
9 mmol
Type
reactant
Reaction Step One
Quantity
9 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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